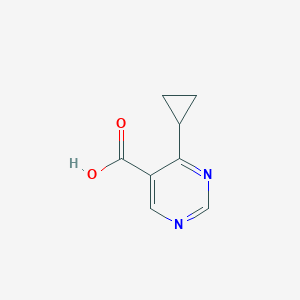

4-Cyclopropylpyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 4-Cyclopropylpyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylpyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-8(12)6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXMJAAOVBVENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 4-Cyclopropylpyrimidine-5-carboxylic acid

An In-Depth Technical Guide to 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its molecular characteristics, a plausible synthetic route, its expected spectroscopic signature, and its potential applications, all grounded in established scientific principles.

Introduction: A Molecule of Interest in Modern Drug Discovery

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No: 914201-19-7) is a notable example of a "building block" molecule in medicinal chemistry.[1] Its structure is a carefully orchestrated combination of three key pharmacophoric elements: a pyrimidine core, a cyclopropyl group, and a trifluoromethyl moiety. The pyrimidine ring is a cornerstone of many biologically active compounds, including several approved drugs, due to its ability to participate in hydrogen bonding and other key interactions with biological targets.[2] The cyclopropyl group, a small, strained carbocycle, can enhance metabolic stability and binding affinity.[3] Finally, the trifluoromethyl group is a powerful modulator of physicochemical properties, often used to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4] The strategic combination of these three groups in a single molecule makes 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid a valuable starting point for the synthesis of novel therapeutic agents.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting point and solubility, are not widely reported and should be determined experimentally.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃N₂O₂ | [1] |

| Molecular Weight | 232.16 g/mol | [1] |

| CAS Number | 914201-19-7 | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported |

Synthesis and Purification: A Plausible Approach

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Ethyl Ester Precursor

A common strategy for the synthesis of pyrimidine-5-carboxylic acids is to first prepare the corresponding ethyl ester, which can then be hydrolyzed in a subsequent step. The synthesis of ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate could be achieved via a condensation reaction.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine equimolar amounts of 2,2,2-trifluoroacetamidine hydrochloride and ethyl 2-(ethoxymethylidene)-3-cyclopropyl-3-oxopropanoate.

-

Solvent and Base: Suspend the reactants in a suitable solvent, such as ethanol. Add a non-nucleophilic base, for example, two equivalents of triethylamine, to neutralize the hydrochloride salt and facilitate the condensation.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Reaction Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Disclaimer: This protocol is a hypothetical procedure based on general synthetic methods for similar compounds and has not been experimentally validated for this specific molecule. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Caption: A plausible two-step synthesis of the target compound.

Spectroscopic Characterization: An Expert's Perspective

While experimental spectra for 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid are not publicly available, its structure allows for a detailed prediction of its spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl and pyrimidine protons, as well as the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This signal would disappear upon the addition of D₂O due to proton exchange.

-

Pyrimidine Proton (-CH=): A singlet corresponding to the proton at the 6-position of the pyrimidine ring is expected, likely in the aromatic region (around 8.5-9.0 ppm).

-

Cyclopropyl Protons (-CH- and -CH₂-): The cyclopropyl group will present a more complex set of signals in the upfield region (typically 0.5-2.0 ppm). These will likely appear as multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): A signal for the carboxylic acid carbonyl carbon is expected in the range of 165-185 ppm.

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will appear in the aromatic region (approximately 110-170 ppm). The carbon bearing the trifluoromethyl group will likely be a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed as a quartet due to one-bond coupling with the three fluorine atoms. Its chemical shift will be in the region of 115-130 ppm.

-

Cyclopropyl Carbons: The methine and methylene carbons of the cyclopropyl group will resonate in the upfield region, typically between 5-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear between 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[6]

-

C-F Stretches (Trifluoromethyl): Strong, characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

-

C-H Stretches (Cyclopropyl and Pyrimidine): C-H stretching vibrations for the pyrimidine ring will be observed just above 3000 cm⁻¹, while those for the cyclopropyl group will be slightly below 3000 cm⁻¹.[7]

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 232.16. Common fragmentation patterns for pyrimidine carboxylic acids often involve the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[8][9] Further fragmentation of the pyrimidine and cyclopropyl rings would also be expected.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid make it a highly attractive scaffold for the development of novel therapeutic agents.

-

Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The substituents at the 2-, 4-, and 5-positions can be further modified to achieve selectivity and potency against specific kinase targets.

-

Antiviral and Anticancer Agents: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer properties.[10] The trifluoromethyl group can enhance the cell permeability and metabolic stability of potential drug candidates, making them more effective in vivo.

-

Modulation of Physicochemical Properties: The cyclopropyl and trifluoromethyl groups offer medicinal chemists fine control over key drug-like properties such as lipophilicity, solubility, and metabolic stability. This allows for the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.

Caption: The key pharmacophoric elements of the title compound.

Safety and Handling

Based on available safety data, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause skin irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a valuable building block for medicinal chemistry and drug discovery. Its combination of a pyrimidine core with cyclopropyl and trifluoromethyl substituents provides a unique set of properties that can be exploited in the design of novel therapeutic agents. While detailed experimental data for this specific compound is limited, its structural features and the established chemistry of its constituent parts provide a strong foundation for its use in research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- LibreTexts. (2021). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- University of California, Los Angeles. (n.d.). Chemical Shifts.

- Popova, E. A., & Grishin, Y. K. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044–2047.

- LibreTexts. (2021).

- Signal Pharmaceuticals, Inc. (1998).

- Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10321–10324.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Echemi. (2022). IR Spectra for Carboxylic Acid | Detailed Guide.

- Organic Syntheses. (n.d.). Notes.

- Zhang, Y., et al. (2022). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.

- LibreTexts. (2021). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts.

- Sławiński, J., Szafrański, K., & Bąk, A. (2022).

- Imperial Chemical Industries Limited. (1981). U.S.

- Tang, R., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2460–2475.

- Li, Z., et al. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Hans Journal of Medicinal Chemistry, 11(3), 133-138.

- Al-Ghorbani, M., et al. (2021). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Journal of the Iranian Chemical Society, 18(11), 2915–2925.

- Bayer CropScience AG. (2014). U.S.

- AstraZeneca AB. (2001). WO 2001/092200 A1.

- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103513.

- U.S. Environmental Protection Agency. (n.d.). 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-2-cyclopropyl-.

- Li, Z., et al. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Hans Journal of Medicinal Chemistry, 11(3), 133-138.

- Chem-Impex International. (n.d.). 4-(Cyclopropylamino)-2-(Methylthio)Pyrimidine-5-Carboxylic Acid.

- Echemi. (n.d.). 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid SDS.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Evaluation: 4-Cyclopropylpyrimidine-5-carboxylic Acid

This technical guide provides a comprehensive analysis of 4-Cyclopropylpyrimidine-5-carboxylic acid (CAS 954232-79-2), a specialized heterocyclic building block critical in the synthesis of kinase inhibitors and antiviral therapeutics.

Executive Summary

4-Cyclopropylpyrimidine-5-carboxylic acid is a high-value pharmacophore intermediate used primarily in medicinal chemistry for "lead optimization" campaigns. The cyclopropyl group serves as a metabolically stable bioisostere for isopropyl or phenyl groups, often improving potency and solubility in drug candidates (e.g., HIV reverse transcriptase inhibitors, Eg5 kinesin inhibitors).

Currently, this compound is classified as a Tier 2 Research Chemical —widely available in milligram to gram quantities from catalog suppliers, but requiring lead time (2–4 weeks) for multi-kilogram bulk orders.

Chemical Profile & Specifications

Researchers must verify the exact substitution pattern, as "cyclopropylpyrimidine" scaffolds have multiple isomers. The data below refers to the specific 4-position isomer.

| Parameter | Specification |

| Chemical Name | 4-Cyclopropylpyrimidine-5-carboxylic acid |

| CAS Number | 954232-79-2 |

| Molecular Formula | |

| Molecular Weight | 164.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.2 (Pyrimidine N) |

| Key Impurities | 4-Chloropyrimidine-5-carboxylic acid (hydrolysis precursor), Boronic acid residues |

Synthetic Routes & Cost Drivers

The price of this compound is driven heavily by the cost of the cyclopropanation step. Unlike simple alkylations, introducing a cyclopropyl group onto an electron-deficient pyrimidine ring requires transition-metal catalysis.

Primary Industrial Route: Suzuki-Miyaura Coupling

The most scalable and reliable method involves the cross-coupling of 4-chloropyrimidine-5-carboxylate esters with cyclopropylboronic acid .

Reaction Logic

-

Starting Material: Methyl 4-chloropyrimidine-5-carboxylate is commercially available or synthesized from 4-hydroxypyrimidine.

-

Catalyst System: Palladium (II) acetate with tricyclohexylphosphine (

) or -

Hydrolysis: The resulting ester is saponified (LiOH/THF) to yield the free acid.

Figure 1: Industrial synthesis pathway via Suzuki-Miyaura cross-coupling.

Cost Implications[3]

-

Cyclopropylboronic Acid: This reagent is unstable and expensive (~

5/gram in bulk), significantly inflating the BOM (Bill of Materials) cost compared to simple alkyl halides. -

Palladium Scavenging: Removal of Pd residuals to <10 ppm for pharma-grade material adds a purification cost (SiliaMetS® or charcoal filtration).

Market Analysis: Price and Bulk Availability

Pricing is non-linear. Small packs carry a high premium due to handling and QC costs.

Estimated Market Pricing (Q1 2026)

| Scale | Unit Price (USD) | Lead Time | Supplier Type |

| Discovery (1g) | $120 - $180 | In Stock (2-5 days) | Catalog (Sigma, Enamine) |

| Pilot (25g) | $45 - $65 / g | 2-3 Weeks | Specialized CRO (BLD Pharm, Combi-Blocks) |

| Bulk (1kg+) | $8,000 - $12,000 / kg | 6-8 Weeks | Custom Synthesis (China/India) |

Procurement Strategy:

-

For <10g: Buy from catalog suppliers like Enamine or BLD Pharm to save time.

-

For >100g: Do not pay catalog prices. Request a "Custom Synthesis" quote. The price per gram should drop by ~60% compared to the 25g tier.

Experimental Protocol: Quality Control & Validation

To ensure the integrity of your biological assays, you must validate the purity of incoming batches, specifically looking for de-chlorinated byproducts .

Protocol: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria:

Protocol: 1H-NMR Identity (DMSO-d6)

-

Aromatic Protons: Singlet at ~9.1 ppm (H-2) and Singlet at ~8.9 ppm (H-6). Note: The lack of coupling indicates the 4,5-substitution pattern.

-

Cyclopropyl Protons:

-

Multiplet at ~2.8 ppm (1H, methine).

-

Multiplet at ~1.1–1.3 ppm (4H, methylene).

-

Safety & Handling

-

GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids on pyrimidine rings can undergo slow decarboxylation if exposed to heat and moisture over long periods.

References

- Chemical Identity & Supplier Data

-

Synthetic Methodology (Suzuki Coupling)

-

Li, A. Y. (2002).[3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(19), 3547-3549. Available at: [Link]

-

Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. Journal of Organic Chemistry. Available at: [Link]

-

-

Medicinal Chemistry Applications

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Strategies for 4-Cyclopropylpyrimidine-5-carboxylic Acid Scaffolds

This Application Note and Protocol guide details the use of 4-Cyclopropylpyrimidine-5-carboxylic acid scaffolds in Suzuki-Miyaura cross-coupling. It addresses the synthesis of the core via C4-selective coupling and the subsequent functionalization of the scaffold, tailored for drug discovery applications.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 4-cyclopropylpyrimidine-5-carboxylic acid motif is a privileged scaffold in modern drug design, particularly within kinase inhibitor discovery (e.g., JAK, CDK, and MAPK pathways). The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, offering improved metabolic stability (blocking P450 oxidation sites) and unique steric vectors that enhance binding affinity in narrow ATP-binding pockets.

This guide addresses the two critical challenges in "using" this molecule in Suzuki-Miyaura coupling:

-

Synthesis of the Core (The "Make"): Installing the cyclopropyl group at C4 via difficult sp³-sp² coupling using cyclopropylboronic acid.

-

Functionalization of the Core (The "Use"): Utilizing halogenated derivatives (e.g., 2-chloro-4-cyclopropyl...) to diversify the scaffold at C2, or employing the carboxylic acid in decarboxylative cross-coupling.

Key Mechanistic Challenges

-

Protodeboronation: Cyclopropylboronic acid is notoriously unstable and prone to rapid protodeboronation under aqueous basic conditions, often requiring large excesses (2.0–3.0 equiv).

-

Regioselectivity: When starting from 2,4-dichloropyrimidine-5-carboxylate, controlling C4 vs. C2 selectivity is governed by the electronic deficiency of the C4 position.

-

Transmetallation Rates: The transfer of the cyclopropyl group (an sp³ center) to Palladium is significantly slower than aryl groups, necessitating electron-rich, bulky phosphine ligands (e.g., PCy₃, XPhos).

Experimental Workflows (Graphviz Visualization)

The following logic flow illustrates the stepwise construction and diversification of the scaffold using Suzuki-Miyaura chemistry.

Protocol A: Synthesis of the Core (C4-Cyclopropylation)

This protocol describes the installation of the cyclopropyl group onto Ethyl 2,4-dichloropyrimidine-5-carboxylate (or the 4-chloro analog). This is the industry-standard method to generate the 4-cyclopropylpyrimidine-5-carboxylic acid precursor.

Rationale

Standard Pd(PPh₃)₄ catalysts often fail here due to the slow transmetallation of the cyclopropyl group. We utilize a Pd(OAc)₂ / Tricyclohexylphosphine (PCy₃) system. The bulky, electron-rich PCy₃ ligand facilitates oxidative addition into the electron-deficient pyrimidine and stabilizes the active Pd(0) species, while K₃PO₄ (anhydrous) minimizes hydrolytic side reactions compared to carbonate bases.

Materials

-

Substrate: Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)

-

Reagent: Cyclopropylboronic acid (1.5 – 2.0 equiv) Note: Use Potassium Cyclopropyltrifluoroborate for better stability if available.

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PCy₃ (10 mol%) or XPhos (5 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (20:1) or 1,4-Dioxane/Water (10:1)

Step-by-Step Procedure

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 mmol, 221 mg), Cyclopropylboronic acid (1.5 mmol, 129 mg), Pd(OAc)₂ (11 mg), PCy₃ (28 mg), and K₃PO₄ (636 mg).

-

Solvation: Add degassed Toluene (4.0 mL) and Water (0.2 mL). The small amount of water is critical for the boronic acid mechanism but too much promotes protodeboronation.

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Checkpoint: Monitor via LC-MS.[1] The starting material (MW ~221) should convert to the mono-cyclopropyl adduct (MW ~226).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is typically Ethyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate .

Data Summary: Optimization of Conditions

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / PCy₃ | Yield improved from <30% to 85% |

| Boron Source | Cyclopropylboronic acid | K-Cyclopropyltrifluoroborate | Reduced homocoupling; easier handling |

| Base | Na₂CO₃ | K₃PO₄ | Reduced hydrolysis of the ethyl ester |

Protocol B: Functionalization (C2-Arylation)

Once the 2-chloro-4-cyclopropylpyrimidine-5-carboxylate intermediate is secured, it serves as a robust scaffold for library generation. The C2-chlorine is activated for a second Suzuki coupling with diverse aryl boronic acids.

Rationale

The C2 position is less reactive than C4 but sufficiently active for Pd-catalyzed coupling. Since the difficult cyclopropyl group is already installed, standard Suzuki conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂) are now effective.

Step-by-Step Procedure

-

Setup: Combine the Intermediate A (from Protocol A, 1.0 equiv) with a specific Aryl Boronic Acid (1.2 equiv).

-

Catalysis: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv).

-

Solvent: DME/Water (2:1) or Dioxane/Water (4:1).

-

Reaction: Heat at 80–90°C for 4–6 hours.

-

Hydrolysis (Optional): To obtain the final Acid , treat the crude ester with LiOH (3 equiv) in THF/Water at RT for 2 hours, then acidify to pH 3 to precipitate the title compound: 2-Aryl-4-cyclopropylpyrimidine-5-carboxylic acid .

Advanced Application: Decarboxylative Coupling

For researchers attempting to use the carboxylic acid moiety itself as a leaving group.

If the target is a 4-cyclopropyl-5-arylpyrimidine (removing the carboxylate and replacing it with an aryl group), Decarboxylative Suzuki-Miyaura Coupling is required.

-

Mechanism: The pyrimidine-5-carboxylic acid is electron-deficient, facilitating decarboxylation via a Pd(II)-carboxylate intermediate.

-

Protocol Modification:

-

Catalyst: Pd(TFA)₂ / Ag₂CO₃ system.

-

Solvent: DMSO/1,4-Dioxane (high boiling point required, >120°C).

-

Note: This is lower yielding (typically 40–60%) and requires the free acid as the starting material.

-

Troubleshooting & Critical Controls

| Issue | Root Cause | Solution |

| Low Conversion (Step 1) | Protodeboronation of Cyclopropyl-B(OH)₂ | Switch to Potassium Cyclopropyltrifluoroborate . Increase catalyst loading to 10%. Ensure strictly anhydrous K₃PO₄ initially. |

| Regioisomer Mix | Competition between C2 and C4 | Lower temperature to 80°C. Use bulky ligands (XPhos) which enhance the electronic discrimination of the C4 position. |

| Ester Hydrolysis | Base too strong or too much water | Use K₃PO₄ instead of carbonates. Reduce water ratio to 20:1. |

| Pd Black Formation | Catalyst decomposition | Add excess ligand (PCy₃). Ensure thorough degassing (Oxygen kills the active species). |

References

-

Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 43(39), 6987-6990. Link

-

Li, H., et al. (2011). "Optimization of the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines." Organic Process Research & Development, 15(3), 693-697. Link

-

Deng, X., et al. (2002). "Palladium-catalyzed cross-coupling of cyclopropylboronic acid with aryl bromides."[2] Organic Letters, 4(21), 3691-3693. Link

-

Goossen, L. J., et al. (2006). "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 313(5787), 662-664. Link

Sources

Application Note: Esterification of 4-Cyclopropylpyrimidine-5-carboxylic acid

Abstract & Strategic Analysis

This guide details the procedure for converting 4-cyclopropylpyrimidine-5-carboxylic acid into its corresponding alkyl esters. While esterification is a fundamental transformation, this specific substrate presents a unique "push-pull" electronic environment that dictates the choice of method.

Substrate Analysis

-

The Pyrimidine Core (Electron Deficient): The 1,3-diazine ring is electron-withdrawing, making the C5-carboxylic acid less nucleophilic than a standard benzoic acid. This necessitates strong activation (e.g., acid chloride or active ester formation) to facilitate attack by the alcohol.

-

The Cyclopropyl Group (Steric & Electronic Donor):

-

Sterics: The cyclopropyl group at C4 creates significant steric bulk proximal to the C5-carboxylate. Standard Fischer esterification (acid reflux) often stalls due to this hindrance.

-

Stability:[1][2][3][4][5] While cyclopropyl rings can be acid-sensitive (ring opening), the electron-deficient nature of the attached pyrimidine ring destabilizes any potential carbocation intermediate that would form upon ring opening. Therefore, the ring is surprisingly robust to standard acid chloride formation conditions, provided temperatures are controlled.

-

Selected Methodologies

We present two validated workflows:

-

Method A (Acyl Chloride Activation): The "Gold Standard" for primary/secondary alcohols and scale-up. It utilizes Thionyl Chloride (

) with catalytic DMF. -

Method B (HATU Coupling): A mild, room-temperature protocol for acid-sensitive alcohols or high-throughput medicinal chemistry (HTE) applications.

Method A: Acyl Chloride Activation (Standard Protocol)

This method is preferred for synthesizing methyl, ethyl, or isopropyl esters on a gram-to-kilogram scale. It proceeds via the in situ formation of the acid chloride, followed by quenching with the desired alcohol.

Reaction Logic & Mechanism

We utilize Vilsmeier-Haack type activation. Thionyl chloride alone can be sluggish due to the electron-poor nature of the pyrimidine. Adding catalytic N,N-Dimethylformamide (DMF) forms a highly reactive chloroiminium species, which rapidly converts the carboxylic acid to the acid chloride.

Figure 1: Reaction logic flow for Acid Chloride activation.[6] Note the critical Neutralization step.

Detailed Protocol

Reagents:

-

Substrate: 4-Cyclopropylpyrimidine-5-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (

): 3.0 – 5.0 equiv -

DMF: 2-3 drops (Catalytic)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Alcohol: Methanol, Ethanol, etc. (Excess, used as solvent in quench)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Suspension: Add the carboxylic acid (1.0 equiv) and anhydrous DCM (5-10 volumes). The acid will likely remain a suspension.

-

Activation:

-

Add catalytic DMF (2-3 drops).

-

Critical Step: Add

dropwise at 0°C. -

Observation: Gas evolution (

and

-

-

Reflux: Warm the mixture to reflux (40°C for DCM, or 60-70°C if using Toluene) for 2–3 hours.

-

Endpoint: The solution should become clear/homogeneous, indicating conversion to the acid chloride.

-

-

Evaporation (The "Strip" Step): Cool to room temperature and concentrate in vacuo to remove excess

.-

Note: Co-evaporate with toluene (2x) to ensure all traces of thionyl chloride are removed. This prevents side reactions with the alcohol.

-

-

Esterification:

-

Re-dissolve the residue (crude acid chloride) in anhydrous DCM.

-

Cool to 0°C.

-

Add the alcohol (e.g., MeOH, EtOH) in excess (5–10 equiv) or use the alcohol as the solvent.

-

Add a base scavenger: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 equiv) is recommended to sequester the HCl byproduct, preventing protonation of the pyrimidine ring which can complicate solubility.

-

-

Workup:

-

Stir for 1 hour at Room Temperature (RT).

-

Dilute with DCM.

-

Wash with saturated

(aq).[7] Caution: -

Wash with Brine, dry over

, and concentrate.

-

Method B: HATU Coupling (Mild Protocol)

This method is ideal for coupling complex, high-value alcohols or when avoiding acidic conditions is strictly required.

Protocol

Reagents:

-

Substrate (1.0 equiv)

-

Alcohol (1.0 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

-

Solvent: DMF or DCM

Procedure:

-

Dissolve the carboxylic acid in DMF (0.2 M).

-

Add DIPEA (1.0 equiv) and stir for 5 minutes to pre-activate the carboxylate.

-

Add HATU (1.1 equiv) and stir for 10 minutes. The solution often turns yellow/orange.

-

Add the Alcohol (1.1 equiv) and the remaining DIPEA (1.0–2.0 equiv).

-

Stir at RT for 4–16 hours.

-

Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and brine.

Quality Control & Self-Validation

To ensure scientific integrity, the following analytical checkpoints must be met.

Analytical Specifications

| Parameter | Method | Acceptance Criteria |

| Conversion | HPLC / TLC | Disappearance of starting material ( |

| Identity (NMR) | Cyclopropyl Integrity: Look for multiplets at | |

| Purity | LC-MS | Single peak, Mass = |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Method A) | Incomplete Acid Chloride formation. | Ensure catalytic DMF is fresh. Increase reflux time. |

| New Impurity by NMR | Cyclopropyl Ring Opening. | Reaction temperature too high (>80°C) or presence of radical initiators. Keep temp <60°C. |

| Product in Aqueous Layer | Pyrimidine protonation. | The pyrimidine nitrogen is basic ( |

Workflow Visualization

Figure 2: Workup strategy focusing on pH control to ensure recovery of the basic pyrimidine ester.

References

-

General Pyrimidine Synthesis: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][8] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

-

Acid Chloride Activation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

-

Cyclopropyl Stability: Rappoport, Z. (Ed.). (1987).[9] The Chemistry of the Cyclopropyl Group. Wiley.[9] (Discusses stability of cyclopropyl rings under various conditions). Link

-

Yamaguchi Esterification (Alternative): Inanaga, J., et al. (1979).[10] A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[10] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

-

HATU Coupling: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. WO2010041051A1 - Pharmaceutical formulation 514 - Google Patents [patents.google.com]

- 6. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Cyclopropylpyrimidine-5-carboxylic Acid in Drug Discovery

Introduction: The Strategic Value of the 4-Cyclopropylpyrimidine-5-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring system stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its prevalence is rooted in its ability to engage in a multitude of non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking, thereby serving as a versatile anchor for pharmacophore presentation. The strategic incorporation of a cyclopropyl moiety at the 4-position of the pyrimidine ring introduces a unique set of physicochemical properties. The cyclopropyl group, a small, strained carbocycle, can act as a "bioisostere" for other functionalities, offering a favorable metabolic profile and the ability to modulate ligand conformation with minimal steric bulk.[2] This combination of a privileged heterocyclic core with the conformational and metabolic advantages of a cyclopropyl group makes 4-cyclopropylpyrimidine-5-carboxylic acid a scaffold of significant interest in the exploration of novel chemical space for drug discovery.

The carboxylic acid at the 5-position provides a crucial handle for synthetic diversification, allowing for the facile generation of amide libraries, which are a mainstay in lead optimization campaigns.[3] This application note will provide a comprehensive overview of the synthesis, derivatization, and potential applications of the 4-cyclopropylpyrimidine-5-carboxylic acid scaffold, supported by detailed protocols and insights into its utility in targeting a range of disease areas, including oncology and infectious diseases.[4]

Synthesis of the Core Scaffold: 4-Cyclopropylpyrimidine-5-carboxylic Acid

While a direct, one-pot synthesis for 4-cyclopropylpyrimidine-5-carboxylic acid is not extensively documented in readily available literature, a plausible and robust synthetic strategy can be devised based on established pyrimidine synthesis methodologies. The following protocol outlines a multi-step approach, commencing from commercially available starting materials.

Protocol 1: Synthesis of Ethyl 4-Cyclopropylpyrimidine-5-carboxylate

This protocol is adapted from general pyrimidine synthesis procedures.[5][6]

Materials:

-

Cyclopropanecarboxamidine hydrochloride

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add cyclopropanecarboxamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

-

To the resulting suspension, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure ethyl 4-cyclopropylpyrimidine-5-carboxylate.

Protocol 2: Hydrolysis to 4-Cyclopropylpyrimidine-5-carboxylic Acid

Materials:

-

Ethyl 4-cyclopropylpyrimidine-5-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 4-cyclopropylpyrimidine-5-carboxylate (1.0 equivalent) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

-

Add an aqueous solution of LiOH (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the organic solvents (THF and MeOH) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-cyclopropylpyrimidine-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Key Applications in Drug Discovery

The 4-cyclopropylpyrimidine-5-carboxylic acid scaffold is a versatile starting point for the development of inhibitors for various biological targets. Its derivatives have shown promise in several therapeutic areas.

Oncology

The pyrimidine core is a well-established pharmacophore in oncology, with many approved drugs targeting kinases and other enzymes involved in cancer cell proliferation and survival.[3][7] Derivatives of substituted pyrimidines have been explored as potent inhibitors of key cancer-related targets:

-

Kinase Inhibitors: The scaffold can be elaborated to target a range of kinases, such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and the PI3K/Akt/mTOR pathway components like p70S6K and Akt.[8][9][10] The carboxylic acid group can be converted to various amides to probe the ATP-binding site and achieve selectivity.

-

Enzyme Inhibitors: Beyond kinases, this scaffold has the potential to be adapted for other enzyme targets. For instance, related pyrimidine-4-carboxamides have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

Antimicrobial and Antiviral Agents

Pyrimidine derivatives have a long history as antimicrobial and antiviral agents, primarily due to their structural similarity to nucleobases.[6] The 4-cyclopropylpyrimidine-5-carboxylic acid scaffold can be derivatized to generate compounds with potential activity against a range of pathogens.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 4-cyclopropylpyrimidine-5-carboxylic acid scaffold is emerging, general principles can be extrapolated from related pyrimidine series.[1][11][12]

| Position | Modification | Potential Impact on Activity |

| C4-Cyclopropyl | Maintained | Provides a favorable vector for substituents, improves metabolic stability, and can enhance binding affinity.[2] |

| C5-Carboxylic Acid | Derivatization to amides, esters, etc. | Crucial for interacting with specific amino acid residues in the target protein; modulates solubility and cell permeability.[12] |

| C2-Position | Substitution with amines, thioethers, etc. | Can be modified to enhance potency and selectivity, and to modulate physicochemical properties.[4] |

| C6-Position | Substitution with small alkyl or aryl groups | Can influence the overall conformation of the molecule and provide additional interactions with the target. |

Protocols for Derivatization

The carboxylic acid moiety is the primary point for diversification of this scaffold. Amide coupling is the most common and versatile method for generating libraries of derivatives.

Protocol 3: General Amide Coupling using HATU

This protocol describes a standard and efficient method for amide bond formation.[13]

Materials:

-

4-Cyclopropylpyrimidine-5-carboxylic acid

-

Desired amine (primary or secondary)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

-

Reaction vial or round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a solution of 4-cyclopropylpyrimidine-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).

-

Add DIPEA (2.0-3.0 equivalents) to the mixture.

-

In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

-

Add the HATU solution to the reaction mixture dropwise at room temperature.

-

Stir the reaction for 2-12 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.

Visualizing the Workflow and Scaffold

Caption: Drug discovery workflow using the 4-cyclopropylpyrimidine-5-carboxylic acid scaffold.

Caption: Key features of the 4-cyclopropylpyrimidine-5-carboxylic acid scaffold.

Conclusion

The 4-cyclopropylpyrimidine-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the cyclopropyl group and the versatile derivatization handle of the carboxylic acid, makes it an attractive scaffold for medicinal chemists. The protocols and insights provided in this application note are intended to facilitate the exploration of this chemical space and accelerate the discovery of new drug candidates targeting a range of diseases.

References

-

PubChem. Aminocyclopyrachlor. [Link]

-

ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

-

ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

-

National Center for Biotechnology Information. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]

- Google Patents. Process for preparing 4-hydroxypyrimidine.

-

Journal of Organic and Pharmaceutical Chemistry. One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. [Link]

-

PubMed. Simple and Practical Derivatization Procedure for Enhanced Detection of Carboxylic Acids in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link]

-

PubMed. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. [Link]

-

Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

ResearchGate. Reaction scheme for derivatization of carboxylic acid groups with... [Link]

-

Open Science Publications. The Synthesis of Tetrapyrimidines and their Carboxylic Derivatives and the Application of Antimicrobial Properties. [Link]

-

National Center for Biotechnology Information. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. [Link]

-

PubMed. Derivatization of carboxylic groups prior to their LC analysis - A review. [Link]

-

PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [Link]

-

Asian Journal of Chemistry. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [Link]

-

National Center for Biotechnology Information. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. [Link]

- Google Patents.

-

MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

-

ResearchGate. Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. [Link]

-

RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

Sources

- 1. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jocpr.com [jocpr.com]

- 6. opensciencepublications.com [opensciencepublications.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Antiviral Agents from Pyrimidine-5-Carboxylic Acid Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in virology. Its structural resemblance to the nucleobases of DNA and RNA makes it an ideal starting point for the development of nucleoside and non-nucleoside antiviral drugs.[1][2] Pyrimidine-5-carboxylic acid and its derivatives represent a highly versatile class of intermediates, offering multiple points for chemical modification to generate extensive libraries of bioactive compounds. These derivatives have been reported to exhibit a wide spectrum of antiviral activities against viruses such as influenza, hepatitis B and C, and human immunodeficiency virus (HIV).[3] This document provides a detailed guide on the strategic synthesis of antiviral agents using pyrimidine-5-carboxylic acid derivatives, outlining robust protocols, the rationale behind methodological choices, and pathways for biological evaluation.

Core Rationale: Why Pyrimidine-5-Carboxylic Acid?

The strategic advantage of the pyrimidine-5-carboxylic acid scaffold lies in its inherent chemical functionalities which allow for precise and diverse modifications.

-

The Pyrimidine Core: This nitrogen-containing heterocycle is a "privileged structure" in drug discovery. It can engage in hydrogen bonding, hydrophobic, and π-stacking interactions with biological targets.

-

The 5-Carboxylic Acid Group: This functional handle is the primary site for derivatization. It can be readily converted into esters, amides, and other functional groups, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]

-

Substitution at C2, C4, and C6: The other positions on the pyrimidine ring can be substituted to further modulate the molecule's properties. For instance, the substituent at the 2-position is known to play a critical role in the pharmacological activity of these compounds.[5]

The overarching goal is to synthesize molecules that can effectively interfere with the viral life cycle. This is often achieved by designing nucleoside analogues that act as chain terminators for viral DNA or RNA synthesis or by creating compounds that inhibit other essential viral or host cell proteins.[6][7][8]

Primary Synthetic Pathway: Building the Core Intermediate

A robust and high-yielding method to synthesize the foundational 2-substituted pyrimidine-5-carboxylic ester is crucial. One of the most efficient approaches involves the condensation of an activated propen-1-ol salt with amidinium salts.[5][9][10] This method is advantageous as it directly yields pyrimidines without substitution at the 4-position, a common challenge in other synthetic routes.[5]

Protocol 1: Synthesis of 2-Substituted Methyl Pyrimidine-5-Carboxylate

This protocol is divided into two main stages: the preparation of a stable sodium salt intermediate and its subsequent cyclization with an amidinium salt.

A. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

This salt serves as the stable three-carbon (C3) building block for the pyrimidine ring.

-

Causality: The reaction is a condensation between methyl 3,3-dimethoxypropionate and methyl formate, driven by a strong base like sodium hydride (NaH). The NaH deprotonates the α-carbon of the propionate, generating a nucleophile that attacks the electrophilic carbonyl carbon of methyl formate.

Step-by-Step Methodology:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) dropwise at room temperature under an inert nitrogen atmosphere.

-

Stir the resulting mixture at room temperature for 12-16 hours. A precipitate will form as the sodium salt is generated.

-

Collect the precipitate by filtration in a dry environment.

-

Wash the collected solid with anhydrous diethyl ether to remove unreacted starting materials and mineral oil.

-

Dry the white to off-white solid under vacuum to afford the sodium salt, which is stable at room temperature under nitrogen.[5][9]

B. Cyclization with Amidinium Salts

-

Causality: The prepared sodium salt reacts with an amidinium salt (which provides the N-C-N fragment) in a cyclocondensation reaction to form the pyrimidine ring. The choice of amidinium salt directly determines the substituent at the C2 position of the final product.

Step-by-Step Methodology:

-

Dissolve the sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

To this solution, add the desired amidinium salt (e.g., acetamidinium chloride, guanidinium chloride; 1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-8 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[5]

Table 1: Representative Yields for Protocol 1

| C2-Substituent (from Amidinium Salt) | Representative Yield |

| -H (Formamidinium) | 65-75% |

| -CH₃ (Acetamidinium) | 70-85% |

| -NH₂ (Guanidinium) | 60-70% |

| -Ph (Benzamidinium) | 75-90% |

| (Note: Yields are illustrative and can vary based on scale and specific reaction conditions)[9] |

Diagram 1: Workflow for Core Intermediate Synthesis

Caption: Synthetic workflow for 2-substituted pyrimidine-5-carboxylates.

Diversification Strategy: Amide Library Synthesis

With the core ester in hand, the next phase is diversification to explore structure-activity relationships (SAR). Converting the carboxylic ester to a library of amides is a classic medicinal chemistry strategy, as the amide bond can introduce crucial hydrogen bond donors and acceptors for target binding.[11]

Protocol 2: Two-Step Ester-to-Amide Conversion

A. Saponification: Ester to Carboxylic Acid

-

Causality: The ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a polar, protic solvent system. The reaction is irreversible due to the formation of the stable carboxylate salt.

Step-by-Step Methodology:

-

Dissolve the 2-substituted pyrimidine-5-carboxylic ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH·H₂O (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pyrimidine-5-carboxylic acid.

B. Amide Coupling

-

Causality: Direct reaction between a carboxylic acid and an amine is typically an acid-base reaction forming a stable ammonium carboxylate salt.[12] To facilitate amide bond formation, the carboxylic acid must be "activated" using a coupling reagent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) convert the hydroxyl group of the acid into a better leaving group, allowing for efficient nucleophilic attack by the amine.[11][12][13]

Step-by-Step Methodology:

-

Suspend the pyrimidine-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or Dichloromethane (DCM).

-

Add EDC·HCl (1.2 eq) and HOBt (1.1 eq) to the suspension.

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.

-

Add the desired primary or secondary amine (1.1 eq) and a tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq) to the reaction mixture.

-

Stir at room temperature for 8-24 hours until the reaction is complete.

-

Perform an aqueous work-up: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash chromatography or recrystallization to obtain the final pyrimidine-5-carboxamide derivative.

Diagram 2: Diversification via Amide Coupling

Caption: Two-step conversion of esters to a diverse amide library.

Antiviral Mechanism & Biological Evaluation

The synthesized pyrimidine derivatives can exert antiviral effects through several mechanisms, primarily by acting as nucleoside analogues.[6]

-

Mechanism of Action: Nucleoside Analogues: These compounds mimic natural nucleosides (like cytidine or thymidine). Inside a host cell, they are phosphorylated by host or viral kinases to their active triphosphate form. This active form can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase. Because the analogue often lacks the 3'-hydroxyl group necessary for the next phosphodiester bond, it terminates the chain, halting viral replication.[6][8] Some compounds may also act as competitive inhibitors of the viral polymerase without being incorporated.

Diagram 3: Mechanism of Nucleoside Analogue Action

Caption: General mechanism of action for nucleoside analogue antivirals.

-

Biological Evaluation:

-

Cytotoxicity Assay: Before assessing antiviral activity, the compounds must be tested for toxicity against the host cell line (e.g., Vero E6, A549 cells) to determine the 50% cytotoxic concentration (CC₅₀).

-

Antiviral Assay: The antiviral efficacy is determined using methods like a cytopathic effect (CPE) inhibition assay or a plaque reduction assay. These experiments yield the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral activity by 50%.[14]

-

Selectivity Index (SI): The therapeutic potential of a compound is estimated by its Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity and is a key indicator of a promising drug candidate.[3]

-

Table 2: Example Biological Data for a Hypothetical Compound Series

| Compound | R-Group (Amide) | EC₅₀ (µM) vs. HCoV-229E | CC₅₀ (µM) in Host Cells | Selectivity Index (SI) |

| PYR-01 | -CH₂-Cyclopropyl | 2.5 | >100 | >40 |

| PYR-02 | -CH₂(4-F-Phenyl) | 5.1 | >100 | >19.6 |

| PYR-03 | -(CH₂)₂-N(Et)₂ | 0.8 | 45 | 56.3 |

| PYR-04 | -Indane | 1.2 | 80 | 66.7 |

| (Note: Data is illustrative, based on activities reported for similar scaffolds.)[15] |

Conclusion and Future Directions

The synthetic protocols detailed herein provide a robust framework for the generation of diverse libraries of antiviral agents based on the pyrimidine-5-carboxylic acid scaffold. By systematically modifying the substituents at the C2-position and derivatizing the C5-carboxamide, researchers can effectively navigate the chemical space to identify compounds with high potency and selectivity. Future work should focus on synthesizing nucleoside analogues by coupling the pyrimidine base with various sugar moieties and exploring other ring substitution patterns to further optimize antiviral activity against a broad spectrum of viral pathogens.

References

-

An Efficient Route to Pyrimidine Nucleoside Analogues by [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters - ACS Publications. Available at: [Link]

-

Synthetic strategies for pyrimidine nucleoside analogs. ResearchGate. Available at: [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega. Available at: [Link]

-

Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules. Available at: [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. ResearchGate. Available at: [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals. Available at: [Link]

-

In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Advances. Available at: [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. Available at: [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. ResearchGate. Available at: [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Purdue University. Available at: [Link]

-

Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Semantic Scholar. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

Mechanisms of action of antiviral drugs. EBSCO. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Coupling Reagents. AAPPTEC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 8. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. hepatochem.com [hepatochem.com]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. peptide.com [peptide.com]

- 14. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Note: Strategic Decarboxylation of 4-Cyclopropylpyrimidine-5-carboxylic Acid

Executive Summary

The decarboxylation of 4-cyclopropylpyrimidine-5-carboxylic acid to yield 4-cyclopropylpyrimidine presents a specific chemoselective challenge. While pyrimidine-5-carboxylic acids generally require forcing conditions (high thermal energy or strong acid catalysis) due to the relative stability of the C5-carboxylate, the presence of the 4-cyclopropyl moiety imposes an upper limit on thermal and acidic severity. Excessive heat (

This Application Note details two validated protocols:

-

Method A (Gold Standard): Silver-Catalyzed Protodecarboxylation (Mild, High Fidelity).

-

Method B (Scalable Alternative): Copper-Mediated Thermal Decarboxylation (Cost-Effective, Higher Risk).

Chemical Context & Mechanistic Insight

The Challenge: Stability vs. Reactivity

Pyrimidines are

-

Substrate: 4-Cyclopropylpyrimidine-5-carboxylic acid.

-

Critical Constraint: The cyclopropyl ring possesses significant Baeyer strain (

). Conditions that generate free radicals or carbocations at the C4-position (via resonance) can trigger ring opening to a linear alkene or rearrangement. -

Solution: We utilize a Silver(I)-mediated mechanism that operates via an aryl-silver intermediate, bypassing the high-energy transition states of purely thermal methods.

Mechanistic Pathway (Ag-Catalyzed)

The reaction proceeds via the formation of a silver carboxylate, followed by decarboxylation to form a Pyrimidinyl-Ag intermediate. The crucial step is the protodemetalation by acetic acid to release the product.

Figure 1: Mechanism of Silver-Catalyzed Protodecarboxylation. The cycle avoids the formation of free radicals that jeopardize the cyclopropyl ring.

Experimental Protocols

Method A: Silver-Catalyzed Protodecarboxylation (Recommended)

Based on the Larrosa Method (Org. Lett. 2009).[1][2] Best for: Milligram to gram-scale synthesis, high-value intermediates, and strict impurity limits.

Reagents & Materials

| Reagent | Equivalents | Role |

| Substrate | 1.0 equiv | Starting Material |

| Ag₂CO₃ | 0.05 - 0.10 equiv | Catalyst (Silver Carbonate) |

| Acetic Acid (AcOH) | 0.2 - 0.5 equiv | Proton Source / Additive |

| DMSO | Solvent (0.2 - 0.5 M) | High dielectric constant promotes decarboxylation |

Step-by-Step Procedure

-

Setup: In a pressure tube or round-bottom flask equipped with a condenser, dissolve 4-Cyclopropylpyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DMSO (

concentration). -

Catalyst Addition: Add Ag₂CO₃ (10 mol%) and AcOH (20 mol%).

-

Note: The acetic acid is critical for the protodemetalation step. Without it, the organosilver intermediate may stall or undergo side reactions.

-

-

Reaction: Heat the mixture to 120°C under an inert atmosphere (

or-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS every 2 hours. Reaction is typically complete in 6–12 hours.

-

-

Workup (Crucial for DMSO removal):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.

-

Wash 1: Water (to remove DMSO).

-

Wash 2: Saturated NaHCO₃ (to remove unreacted acid and AcOH).

-

Wash 3: Brine.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification: If necessary, purify via flash chromatography on silica gel.

Method B: Copper-Mediated Thermal Decarboxylation

Best for: Large-scale batches (>50g) where silver cost is prohibitive.

Reagents & Materials

| Reagent | Equivalents | Role |

| Substrate | 1.0 equiv | Starting Material |

| Cu Powder | 0.1 - 0.2 equiv | Catalyst |

| Quinoline | Solvent | High boiling point base ( |

Step-by-Step Procedure

-

Setup: Suspend the substrate and Copper powder (10-20 wt%) in Quinoline (3-5 volumes).

-

Reaction: Heat the mixture to 180–190°C .

-

Warning: Do not exceed 200°C. The cyclopropyl ring may undergo thermal rearrangement at higher temperatures in this solvent system.

-

-

Monitoring: Evolution of

gas (bubbling) indicates reaction progress. -

Workup:

-

Dilute with EtOAc and filter through a Celite pad to remove Copper.

-

Quinoline Removal: Wash the organic phase with 1N HCl (3x). The Quinoline will protonate and move to the aqueous layer.

-

Caution: Ensure the product (4-cyclopropylpyrimidine) does not remain in the acidic aqueous layer (check pH partition coefficient). If the product is basic, adjust HCl concentration or use neutral buffer washes.

Analytical Validation & QC

To confirm successful decarboxylation and ring integrity, compare the analytical data against the following criteria:

| Technique | Observation | Interpretation |

| 1H NMR | Disappearance: Broad singlet at >11 ppm | Loss of Carboxylic Acid (-COOH). |

| 1H NMR | Appearance: New singlet/multiplet at ~8.5-9.0 ppm | New proton at C5 position (Pyrimidine ring). |

| 1H NMR | Retention: Multiplets at 0.8–1.2 ppm (4H) | Cyclopropyl Integrity Check. If these peaks shift to olefinic region (5.0-6.0 ppm), ring opening occurred. |

| LCMS | Mass Shift: | Loss of |

Workflow Diagram: Decision Matrix

Figure 2: Decision matrix for selecting the appropriate decarboxylation protocol based on scale and risk tolerance.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning or insufficient temperature. | In Method A, ensure DMSO is anhydrous. Add another 5 mol% Ag₂CO₃. |

| Ring Opening (Linear alkene) | Temperature too high ( | Switch to Method A (Ag-catalyzed). Add radical scavenger (TEMPO) if using Cu method. |

| Product Loss in Workup | Product is amphoteric or basic. | During acid wash (Method B), the pyrimidine may protonate. Back-extract the acidic aqueous layer with DCM after neutralizing to pH 7-8. |

References

-

Larrosa, I., et al. (2009).[1][2] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, 11(24), 5710–5713.

-

Goossen, L. J., et al. (2009).[1] "Protodecarboxylation of Aromatic Carboxylic Acids Catalyzed by Copper/Phenanthroline." Journal of Organic Chemistry, 74(6), 2620–2623.

-

Cornella, J., & Larrosa, I. (2012). "Decarboxylative C–C Bond Forming Reactions of (Hetero)aromatic Carboxylic Acids." Synthesis, 44(05), 653-676.

-

Rappoport, Z. (Ed.).[4] (1987).[4] "The Chemistry of the Cyclopropyl Group." John Wiley & Sons. (Reference for strain energy and stability data).

Sources

Troubleshooting & Optimization

Troubleshooting amide bond formation with electron-deficient pyrimidines

Status: Operational Ticket: #PYR-AMIDE-001 Priority: Critical Assigned Specialist: Senior Application Scientist

Introduction: The Reactivity Void

You are likely here because a standard EDC/HOBt or HATU coupling failed. You see the activated ester by LCMS, but your aminopyrimidine remains untouched.

The Diagnosis: You are fighting electronic deactivation .

In electron-deficient pyrimidines (especially those with electron-withdrawing groups like -CN, -CF3, or halogens), the exocyclic amine's lone pair is heavily delocalized into the

Phase 1: Diagnostics & Decision Matrix

Before selecting a protocol, assess the severity of the deactivation.

The Nucleophile-Electrophile Mismatch

-

The Trap: Standard uronium reagents (HATU/HBTU) rely on the amine attacking an O-At/O-Bt active ester. If the amine is too slow, the active ester hydrolyzes or rearranges.

-

The Side Reaction: Slow amines often react directly with the uronium coupling reagent (HATU) to form a guanidinium byproduct , permanently capping your amine.

Troubleshooting Decision Tree

Figure 1: Strategic decision matrix for selecting the optimal coupling protocol based on amine deactivation.

Phase 2: High-Force Coupling Protocols

Protocol A: T3P (Propylphosphonic Anhydride) System